molecular formula C17H15FN2O4S2 B2819697 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride CAS No. 2224235-71-4

3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride

Cat. No. B2819697
CAS RN: 2224235-71-4
M. Wt: 394.44
InChI Key: RFXZTSFIRPTSTQ-UHFFFAOYSA-N
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Description

3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride, also known as BBF 2066, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have anti-inflammatory and anti-tumor effects.

Mechanism of Action

3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 works by irreversibly inhibiting cysteine proteases, which are enzymes that play a crucial role in many biological processes. By inhibiting these enzymes, 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 can disrupt the normal functioning of cells, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, L, and S. 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 in lab experiments is its potency as an inhibitor of cysteine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 is its irreversible inhibition of cysteine proteases, which can make it difficult to study the effects of these enzymes over time.

Future Directions

There are several future directions for the study of 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066. One area of research is the development of new drugs based on 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066. Another area of research is the study of the role of cysteine proteases in various diseases, including cancer, Alzheimer's, and Parkinson's. Additionally, future research could explore the use of 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects.

Synthesis Methods

3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloro-1,2-benzisothiazole with ethyl 3-aminocrotonate to form 3-(3-aminocrotonyl)-1,2-benzisothiazole. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride to form 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066.

Scientific Research Applications

3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 has been widely used in scientific research as a potent inhibitor of cysteine proteases. It has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. 3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride 2066 has also been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

3-[3-(3-oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S2/c18-26(23,24)13-5-3-4-12(10-13)19-16(21)8-9-20-14-6-1-2-7-15(14)25-11-17(20)22/h1-7,10H,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXZTSFIRPTSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)NC3=CC(=CC=C3)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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